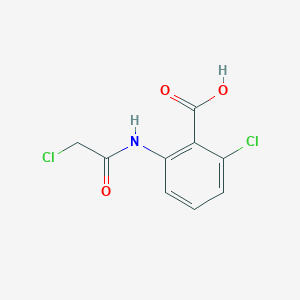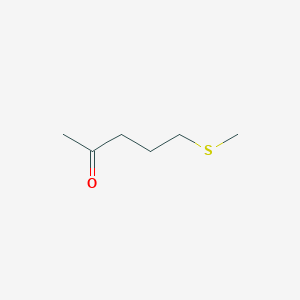
1-(2-Phenoxyethyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenoxyethyl)cyclohexan-1-amine is an organic compound that belongs to the class of phenoxyalkyl amines. It is characterized by a cyclohexane ring attached to an amine group and a phenoxyethyl side chain. This compound is of interest in medicinal chemistry due to its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Phenoxyethyl)cyclohexan-1-amine can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of a haloalkane with an amine. For example, the reaction of 1-bromo-2-phenoxyethane with cyclohexanamine under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide, and it is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Phenoxyethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxyethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thioethers.
Applications De Recherche Scientifique
1-(2-Phenoxyethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological activities, including potential anticholinergic and histamine receptor modulation properties.
Industry: Utilized in the development of new materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-(2-Phenoxyethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. It may act as an antagonist or agonist at various receptors, such as histamine or acetylcholine receptors. The compound’s structure allows it to fit into the binding sites of these receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Phenoxyethyl)piperidine
- 1-(2-Phenoxyethyl)morpholine
- 1-(2-Phenoxyethyl)cyclohexanol
Comparison
1-(2-Phenoxyethyl)cyclohexan-1-amine is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to its analogs. For instance, 1-(2-Phenoxyethyl)piperidine and 1-(2-Phenoxyethyl)morpholine have different ring structures, leading to variations in their pharmacological activities and receptor binding affinities. The presence of the cyclohexane ring in this compound may result in distinct biological effects and applications.
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
1-(2-phenoxyethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H21NO/c15-14(9-5-2-6-10-14)11-12-16-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,15H2 |
Clé InChI |
YZWQVOGTAZXJGN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CCOC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)
![4-Amino-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13531159.png)









